2-Bromo-5-iodoaniline

Descripción

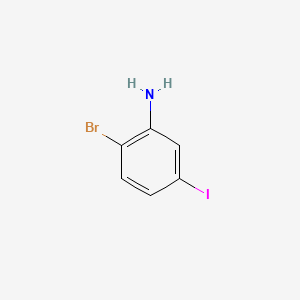

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVKBOZTHZJQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111721-74-5 | |

| Record name | 2-bromo-5-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-iodoaniline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-iodoaniline, a dihalogenated aromatic amine, is a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at strategic positions on the aniline ring, offers chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, reactivity in key cross-coupling reactions, and its applications in the synthesis of pharmaceuticals and other advanced materials. The CAS number for this compound is 111721-74-5.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory. This pale brown to brown crystalline solid is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 111721-74-5 | [1][2][3][4] |

| Molecular Formula | C₆H₅BrIN | [1] |

| Molecular Weight | 297.92 g/mol | [1] |

| Melting Point | 68 - 73 °C | [1] |

| Appearance | Pale brown to brown crystalline solid | [1] |

| Purity | ≥ 97% (GC) | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of the corresponding nitrobenzene derivative, 4-bromo-1-iodo-2-nitrobenzene. This transformation can be achieved using various reducing agents, with iron powder in the presence of an acid being a widely employed method due to its cost-effectiveness and high yield.

Detailed Synthesis Protocol: Reduction of 4-Bromo-1-iodo-2-nitrobenzene

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Bromo-1-iodo-2-nitrobenzene

-

Iron powder (Fe)

-

Acetic acid (AcOH)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-1-iodo-2-nitrobenzene in a 1:1 mixture of acetic acid and ethanol.

-

To this solution, add iron powder portion-wise with stirring at room temperature.

-

Heat the reaction mixture to 100 °C and maintain stirring for approximately 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.[5]

-

Separate the organic layer, and extract the aqueous layer multiple times with diethyl ether.[5]

-

Combine all the organic layers and wash with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the product as a light yellow solid.[5]

Caption: Synthetic scheme for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic protons. In CDCl₃, the spectrum typically shows a doublet around δ 7.46 ppm corresponding to the proton ortho to the iodine, a doublet around δ 6.88 ppm for the proton ortho to the bromine, and a doublet of doublets around δ 6.60 ppm for the proton situated between the amino and iodo groups. The amino protons appear as a broad singlet around δ 4.14 ppm.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ exhibits distinct signals for the six aromatic carbons, with chemical shifts of approximately δ 148.1, 140.1, 123.2, 123.0, 117.2, and 82.0 ppm.[6]

Mass Spectrometry

The mass spectrum shows the molecular ion peak [M+H]⁺ at m/z 298.0 and 300.0, corresponding to the bromine isotopes.[5]

Reactivity and Applications in Organic Synthesis

The presence of two different halogen atoms on the aniline ring makes this compound a highly valuable substrate for selective cross-coupling reactions. The carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond, allowing for sequential functionalization. This differential reactivity is a cornerstone of its utility in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. By carefully selecting the reaction conditions, chemists can selectively couple at the iodo-position while leaving the bromo-position intact for subsequent transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of the C-I bond allows for selective coupling of an aryl or vinyl boronic acid at the 2-position of this compound.

General Protocol for Selective Suzuki-Miyaura Coupling:

-

To a degassed solution of this compound and a boronic acid derivative in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Caption: Selective Suzuki-Miyaura coupling at the iodo-position.

The Heck reaction enables the arylation of alkenes. Similar to the Suzuki coupling, the reaction with this compound can be performed selectively at the more reactive iodo-position.

General Protocol for Selective Heck Reaction:

-

In a reaction vessel, combine this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF or acetonitrile).

-

Heat the mixture under an inert atmosphere, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, perform a standard aqueous workup, and purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

The versatility of this compound as a synthetic intermediate has led to its use in the development of a range of functional molecules.

Pharmaceutical Synthesis

This compound serves as a key building block in the synthesis of various pharmaceutical agents, particularly in the development of anti-cancer drugs.[1][7] The ability to introduce diverse substituents through sequential cross-coupling reactions allows for the rapid generation of libraries of compounds for biological screening.

Organic Electronics and Materials Science

This compound is also utilized in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs).[7] The introduction of specific aromatic and heteroaromatic moieties via cross-coupling can tune the electronic and photophysical properties of the resulting materials. Furthermore, its reactivity is exploited in the development of fluorescent probes for biological imaging and new materials with specific electronic and optical properties for use in sensors.[7]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H317: May cause an allergic skin reaction.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Caption: Key safety precautions for handling this compound.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis. Its differential reactivity, arising from the presence of both bromo and iodo substituents, provides a powerful tool for the selective and sequential construction of complex organic molecules. This unique characteristic has led to its widespread application in the synthesis of pharmaceuticals, organic electronic materials, and other functional molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers and scientists to fully exploit the potential of this valuable chemical intermediate in their endeavors.

References

- 1PlusChem. 111721-74-5 | this compound.

- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 111721-74-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 1pchem.com [1pchem.com]

- 4. 111721-74-5|this compound|BLD Pharm [bldpharm.com]

- 5. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chemical-label.com [chemical-label.com]

A Senior Application Scientist's Guide to 2-Bromo-5-iodoaniline: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-Bromo-5-iodoaniline, a critical building block for professionals in chemical research and pharmaceutical development. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic value in medicinal chemistry, and the essential protocols for its safe and effective use.

Core Physicochemical Properties and Structural Significance

This compound is a disubstituted aniline derivative featuring two different halogen atoms, bromine and iodine, at positions 2 and 5, respectively. This unique arrangement is not a random assortment of functionalities; it is a carefully orchestrated platform for advanced organic synthesis. The core of its identity begins with its molecular weight, a fundamental constant derived from the sum of the atomic weights of its constituent atoms (C₆H₅BrIN).

The precise molecular weight of this compound is 297.92 g/mol .[1][2][3][4] This value is critical for stoichiometric calculations in reaction planning, ensuring precise molar ratios of reactants and catalysts, which is fundamental to achieving high yields and purity in synthetic transformations.

Below is a summary of its key physicochemical properties, essential for laboratory handling and reaction setup.

| Property | Value | Source(s) |

| Molecular Weight | 297.92 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₅BrIN | [1][4] |

| CAS Number | 111721-74-5 | [1][2][3] |

| Appearance | Light yellow to gray or purple solid/powder | [5][6] |

| Melting Point | 58 °C | [7] |

| SMILES Code | NC1=CC(I)=CC=C1Br | [8] |

Synthesis Pathway: Reductive Amination

The most common and reliable synthesis of this compound involves the reduction of a nitro precursor, specifically 4-bromo-1-iodo-2-nitrobenzene. This method is favored for its high yield and straightforward execution. The choice of reducing agent is critical; powdered iron in the presence of an acid or a salt like ammonium chloride is a classic, cost-effective, and efficient system for nitro group reductions.

The underlying principle of this reaction is the transfer of electrons from the metallic iron to the nitro group, which is protonated by the mildly acidic medium provided by ammonium chloride in an aqueous solvent system. This multi-step electron and proton transfer process selectively reduces the nitro group (-NO₂) to an amino group (-NH₂) without affecting the carbon-halogen bonds.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system where reaction completion can be monitored via Thin-Layer Chromatography (TLC).

-

Reaction Setup : In a round-bottom flask, create a mixture of 4-bromo-1-iodo-2-nitro-benzene (1 eq), ammonium chloride (5 eq), and powdered iron (5 eq) in a 1:1:1 solvent system of Ethanol, THF, and Water.[5]

-

Inert Atmosphere : Degas the mixture and purge with nitrogen gas three times. This is crucial to prevent the re-oxidation of the newly formed aniline, which is sensitive to atmospheric oxygen, especially at elevated temperatures.

-

Heating : Heat the reaction mixture to 70 °C and stir vigorously for 3 hours.[5] Monitor the reaction by TLC (eluent: PE/EtOAc = 5/1) to confirm the complete consumption of the starting material.[5]

-

Workup & Extraction : After cooling to room temperature, concentrate the mixture to remove the organic solvents. Add water and perform an extraction with ethyl acetate or diethyl ether (3x volume).[5] The organic solvent choice is based on the product's solubility and immiscibility with water.

-

Washing : Wash the combined organic layers with brine (saturated NaCl solution). This step removes residual water and inorganic salts from the organic phase.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purification : Purify the residue by flash column chromatography on silica gel to obtain the final product as a light yellow solid.[5]

Strategic Applications in Drug Development

The true value of this compound in drug discovery lies in the differential reactivity of its C-I and C-Br bonds. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond. This allows for selective, stepwise functionalization using transition-metal-catalyzed cross-coupling reactions. A medicinal chemist can first perform a reaction at the iodine position (e.g., Suzuki, Sonogashira, or Heck coupling) while leaving the bromine atom untouched. Subsequently, the less reactive bromine site can be targeted for a different coupling reaction (e.g., Buchwald-Hartwig amination, Stille coupling).

This "orthogonality" provides a powerful tool for building complex molecular architectures, which is essential for exploring structure-activity relationships (SAR) and optimizing drug candidates for efficacy and selectivity.[9] This building block is a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer drugs.[6][10]

Caption: Stepwise functionalization of this compound.

Exemplary Protocol: Suzuki-Miyaura Coupling (Position 5)

This protocol demonstrates the selective functionalization at the more reactive iodo position.

-

Reactant Preparation : In a Schlenk flask under an inert argon atmosphere, combine this compound (1 eq), a boronic acid derivative (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base : Add a degassed solvent mixture (e.g., Toluene/Ethanol) and an aqueous solution of a base (e.g., Na₂CO₃, 2M solution, 3 eq). The base is essential for the transmetalation step of the catalytic cycle.

-

Reaction : Heat the mixture to reflux (e.g., 80-90 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Quenching and Extraction : After cooling, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification : Wash, dry, and concentrate the organic phase. Purify the resulting intermediate via column chromatography to isolate the 2-bromo-5-aryl-aniline product, which is now ready for a subsequent reaction at the bromine position.

This strategic approach is fundamental to creating drug candidates with fine-tuned pharmacological properties, sometimes leading to molecules that are "Beyond Rule of Five" (bRo5) to achieve high affinity and selectivity for challenging protein targets.[11]

Safety, Handling, and Storage

As with all halogenated anilines, this compound must be handled with appropriate care. It is classified with several hazard statements, indicating potential health risks upon exposure.

| GHS Classification | Code | Description |

| Hazard Statements | H315 | Causes skin irritation.[3][12] |

| H317 | May cause an allergic skin reaction.[3][12] | |

| H319 | Causes serious eye irritation.[3][12] | |

| H335 | May cause respiratory irritation.[3][12] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[13][14] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] |

Handling :

-

Always handle in a well-ventilated chemical fume hood.[14][15]

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.[15]

-

Avoid formation of dust and aerosols during handling.[15]

Storage :

-

Store in a tightly sealed container in a cool, dry place.[1][8]

-

Keep in a dark place under an inert atmosphere to maintain product quality and prevent degradation.[8][14]

Conclusion

This compound, with a molecular weight of 297.92 g/mol , is far more than a simple chemical reagent. It is a strategically designed platform that offers medicinal chemists a reliable and versatile route to complex molecular scaffolds. Its differential halide reactivity is a key feature that enables controlled, stepwise synthesis, accelerating the discovery and development of novel therapeutics. Understanding its properties, synthesis, and safe handling protocols is essential for any research scientist aiming to leverage its full potential in the laboratory.

References

- This compound - CAS:111721-74-5 - Sunway Pharm Ltd. Sunway Pharm Ltd.

- This compound - Sigma-Aldrich. Sigma-Aldrich.

- 111721-74-5 | this compound | Fluorinated Building Blocks | Ambeed.com. Ambeed.com.

- 111721-74-5 Cas No. | this compound - Apollo Scientific. Apollo Scientific.

- chemical label this compound.

- 5-BROMO-2-IODOANILINE synthesis - ChemicalBook. ChemicalBook.

- This compound | 111721-74-5 - J&K Scientific LLC. J&K Scientific.

- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry.

- 5-bromo-2-iodoaniline | CAS 64085-52-5 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- 2-Bromo Aniline CAS No 615-36-1 MATERIAL SAFETY D

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 111721-74-5|this compound|BLD Pharm. BLD Pharm.

- The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermedi

- Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Ningbo Inno Pharmchem Co.,Ltd.

- Why some targets benefit from beyond rule of five drugs. PMC, NIH.

Sources

- 1. This compound - CAS:111721-74-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 111721-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. 111721-74-5|this compound|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemical-label.com [chemical-label.com]

- 13. 111721-74-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Melting Point of 2-Bromo-5-iodoaniline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 2-Bromo-5-iodoaniline, a critical parameter for its application in research and pharmaceutical development. We will delve into the significance of this physical property, detailed methodologies for its accurate determination, and the underlying scientific principles that govern its behavior.

Introduction: The Significance of this compound and its Melting Point

This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents.[1] The compound's utility also extends to materials science, where it is used in the fabrication of organic electronic materials such as organic light-emitting diodes (OLEDs).[1]

For researchers and drug development professionals, the melting point of this compound is a fundamental physical property that provides critical insights into the material's identity, purity, and stability. An accurate melting point determination is one of the most trusted initial quality checks for solid crystalline compounds.[2][3]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 111721-74-5 | [1][4] |

| Molecular Formula | C₆H₅BrIN | [1] |

| Molecular Weight | 297.92 g/mol | [1][4] |

| Melting Point Range | 68-75 °C | [1][4] |

| Appearance | Pale brown to brown crystalline solid | [1] |

| Purity | ≥ 97% (GC) | [1] |

The reported melting point for this compound is in the range of 68-75 °C . Specifically, different suppliers report ranges of 70-75 °C and 68-73 °C.[1][4] This range is a critical specification for quality control.

The Critical Role of Melting Point in Pharmaceutical Development

In the pharmaceutical industry, melting point determination is a cornerstone of quality control and drug development for several key reasons:

-

Purity Assessment: A pure crystalline substance will have a sharp and narrow melting point range, typically within 0.5-1 °C.[5][6] The presence of impurities will lead to a depression and broadening of the melting point range.[6][7] This phenomenon, known as melting point depression, is a direct consequence of the disruption of the crystal lattice by foreign molecules.

-

Compound Identification and Characterization: The melting point is a characteristic physical constant of a pure compound. It is used to identify newly synthesized compounds and to verify the identity of starting materials and intermediates.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different melting points. Polymorphism can significantly impact a drug's solubility, bioavailability, and stability. Therefore, melting point determination is a crucial tool in polymorph screening.[2]

-

Stability Studies: Changes in the melting point of a substance over time can indicate degradation or transformation, providing valuable information during stability testing of APIs and formulated drug products.[2]

-

Drug Absorption Prediction: Research has shown a relationship between the melting point of poorly soluble drugs and their passive intestinal absorption.[8] Generally, compounds with lower melting points tend to be more readily absorbed.[8]

The following diagram illustrates the relationship between the purity of a crystalline solid and its melting point behavior.

Caption: Experimental workflow for melting point determination.

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, a rapid determination can be performed by heating the sample at a faster rate (e.g., 10-20 °C per minute) to get a rough estimate. A fresh sample must be used for the accurate determination. [9]2. Accurate Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the starting temperature to about 10-15 °C below the expected melting point of 68-75 °C.

-

Heat the sample rapidly to this starting temperature.

-

Once the starting temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer. * Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears. This is the lower limit of the melting point range.

-

Continue heating slowly and record the temperature at which the last solid crystal melts. This is the upper limit of the melting point range.

-

-

Repeatability: Perform the determination in triplicate to ensure the reproducibility of the results.

V. Interpretation of Results

-

Pure Sample: A pure sample of this compound should exhibit a sharp melting point range, typically not exceeding 1-2 °C.

-

Impure Sample: An impure sample will display a depressed (lower) and broader melting point range.

Factors Influencing the Melting Point of this compound

Several factors can influence the observed melting point of this compound:

-

Impurities: As previously discussed, impurities are the most common cause of deviations from the expected melting point. These can include starting materials, by-products from the synthesis, or residual solvents. The synthesis of iodoanilines can involve multi-step reactions, providing opportunities for the introduction of impurities if not properly controlled.

-

Heating Rate: A rapid heating rate can lead to an artificially high and broad melting point range because there is insufficient time for heat to be transferred uniformly from the heating block to the sample and the thermometer.

-

Sample Packing: Improperly packed capillary tubes can result in poor heat transfer and an inaccurate melting point reading.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different melting points. It is crucial to ensure that the same polymorphic form is being consistently analyzed.

Conclusion

The melting point of this compound is a critical quality attribute that provides invaluable information about its identity and purity. For researchers and professionals in drug development, a thorough understanding and accurate determination of this property are essential for ensuring the quality and consistency of their work. By following a standardized protocol and being mindful of the factors that can influence the measurement, the melting point can be reliably used as a key parameter in the characterization of this important synthetic intermediate.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. mt.com [mt.com]

- 4. 111721-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | THIETBIDO.NET [thietbido.net]

- 6. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2-Bromo-5-iodoaniline in Organic Solvents for Researchers and Drug Development Professionals

Executive Summary

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-iodoaniline, a key intermediate in pharmaceutical synthesis and material science.[1][2] While specific quantitative solubility data is not widely published, this guide offers a robust framework for researchers to predict, understand, and experimentally determine the solubility of this compound. It combines theoretical principles based on molecular structure with a detailed, practical protocol for solubility measurement, ensuring scientific integrity and enabling reproducible results. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems.

Introduction to this compound

This compound (CAS No. 111721-74-5) is a halogenated aniline derivative with significant applications as a building block in the synthesis of pharmaceuticals, particularly anti-cancer agents, and in the development of organic electronic materials like OLEDs.[1] Its utility in these fields is often dependent on its solubility in various organic solvents, which dictates reaction conditions, purification methods, and formulation strategies. Understanding the solubility profile is therefore a critical first step in its application.

Chemical Structure and Properties:

-

Molecular Formula: C₆H₅BrIN

-

Appearance: Typically a solid, with a melting point in the range of 70-75 °C.[5]

-

Structure: The molecule consists of an aniline core substituted with a bromine atom at the 2-position and an iodine atom at the 5-position.

The presence of the amine (-NH₂) group, along with the two different halogen atoms on the benzene ring, creates a unique electronic and steric environment that governs its intermolecular interactions and, consequently, its solubility.

Theoretical Principles and Solubility Prediction

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7] The polarity of this compound is determined by the vector sum of all individual bond dipoles within the molecule.

-

Polarity: The amine group is polar and capable of acting as a hydrogen bond donor. The C-Br and C-I bonds are also polar due to the difference in electronegativity between carbon and the halogens. However, the overall molecule is only moderately polar due to the relatively symmetrical substitution pattern on the benzene ring.

-

Hydrogen Bonding: The -NH₂ group can participate in hydrogen bonding, which will significantly influence its solubility in protic solvents (e.g., alcohols).[7]

Based on these structural features, we can predict the solubility of this compound in different classes of organic solvents:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like DMF, DMSO, and Acetone can engage in dipole-dipole interactions with the polar C-X and C-N bonds. |

| Polar Protic | Moderate to High | Solvents like Methanol and Ethanol can form hydrogen bonds with the amine group, enhancing solubility. |

| Non-Polar | Low to Moderate | Solvents like Hexane and Toluene will have weaker interactions, primarily van der Waals forces, leading to lower solubility. |

| Chlorinated | Moderate to High | Solvents like Dichloromethane and Chloroform can interact favorably with the halogenated benzene ring. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted isothermal shake-flask method, which is reliable and straightforward.[8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature shaker. Allow the mixture to equilibrate for at least 24 hours. Longer times may be necessary and should be determined empirically.[8]

-

Sampling: After equilibration, let the vial stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the clear supernatant.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the clear, filtered sample with the solvent to a concentration suitable for the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or g/100mL.

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, wash the affected area thoroughly with soap and water.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a strong predictive understanding can be derived from its molecular structure. The compound is expected to be most soluble in polar aprotic and chlorinated solvents, with moderate to good solubility in polar protic solvents, and lower solubility in non-polar solvents. For precise quantitative data, the provided experimental protocol offers a reliable and reproducible method. This guide equips researchers and drug development professionals with the theoretical knowledge and practical tools necessary to effectively utilize this compound in their work.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Unknown Source. (n.d.).

- ECHA. (n.d.). chemical label this compound.

- Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- Unknown Source. (2024). MSDS of 3-Bromo-5-chloro-2-iodoaniline.

- PubChem. (n.d.). 4-Bromo-5-chloro-2-iodoaniline. [Link]

- PubChem. (n.d.). 4-Bromoaniline. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 5-BROMO-2-IODOANILINE | 64085-52-5 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound - CAS:111721-74-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 111721-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemical-label.com [chemical-label.com]

- 10. capotchem.cn [capotchem.cn]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Guide to the Structural Elucidation of 2-Bromo-5-iodoaniline via ¹H NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules, providing deep insights into the chemical environment of individual atoms. This technical guide offers a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2-Bromo-5-iodoaniline, a key intermediate in pharmaceutical and materials science. This document moves beyond a simple spectral interpretation, providing a foundational understanding of the theoretical principles governing the spectrum, a predictive analysis based on established empirical data, a detailed experimental protocol for acquiring high-quality spectra, and a logical framework for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and complex structural elucidation.

Introduction: The Molecular Challenge

This compound presents a fascinating case for ¹H NMR analysis. The benzene ring is substituted with three distinct functional groups: an electron-donating amino (-NH₂) group and two electron-withdrawing halogens, bromine (-Br) and iodine (-I). This specific 1,2,4,5-substitution pattern results in a unique electronic environment for each of the three aromatic protons, leading to a complex and informative spectrum. A thorough understanding of this spectrum is critical for confirming the compound's identity, assessing its purity, and as a foundational step for further synthetic modifications. This guide will deconstruct the ¹H NMR spectrum of this molecule, providing both the theoretical underpinnings and practical, field-proven advice for its analysis.

Theoretical Principles: Decoding the Spectrum

The ¹H NMR spectrum is governed by two primary parameters: chemical shift (δ) and spin-spin coupling (J).

-

Chemical Shift (δ): The position of a proton signal along the x-axis (in ppm) is determined by its local electronic environment. Electron-donating groups (like -NH₂) increase the electron density around nearby protons, "shielding" them from the external magnetic field and causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (like -Br and -I) decrease electron density, "deshielding" the protons and shifting their resonance to a higher chemical shift (downfield).[1] The effect of multiple substituents on a benzene ring is approximately additive, allowing for the prediction of chemical shifts using empirical Substituent Chemical Shift (SCS) increments.[2][3]

-

Spin-Spin Coupling (J): The magnetic field of one proton can influence the magnetic field of its neighbors on adjacent atoms. This interaction, known as spin-spin coupling, causes the splitting of NMR signals into multiplets. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz). For benzene derivatives, the J-value is highly dependent on the relative positions of the coupling protons:

-

Ortho-coupling (³J): Coupling between protons on adjacent carbons (3 bonds apart). Typically the largest, ranging from 6-10 Hz.

-

Meta-coupling (⁴J): Coupling between protons separated by one carbon (4 bonds apart). This is significantly smaller, typically 1-3 Hz.

-

Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (5 bonds apart). This is usually very small (0-1 Hz) and often not resolved.

-

Predicted ¹H NMR Spectrum of this compound

In the absence of a readily available experimental spectrum, a highly accurate prediction can be constructed using the principle of substituent additivity. The chemical shift of a proton on a substituted benzene ring can be estimated by starting with the chemical shift of benzene (δ 7.27 ppm) and adding the SCS increments for each substituent relative to that proton's position (ortho, meta, or para).

Structure and Proton Assignments:

To predict the chemical shifts, we will use the following standard SCS increments (in ppm) for the -NH₂, -Br, and -I groups:

| Substituent | S(ortho) | S(meta) | S(para) |

| -NH₂ | -0.75 | -0.25 | -0.65 |

| -Br | +0.22 | -0.03 | -0.08 |

| -I | +0.40 | -0.26 | -0.03 |

Source: Adapted from empirical data tables commonly used in organic spectroscopy.

Calculation of Predicted Chemical Shifts (δ):

-

δ(H-3) = 7.27 (Benzene) + S(ortho to Br) + S(meta to NH₂) + S(meta to I) = 7.27 + 0.22 - 0.25 - 0.26 = 6.98 ppm

-

δ(H-4) = 7.27 (Benzene) + S(ortho to I) + S(meta to Br) + S(para to NH₂) = 7.27 + 0.40 - 0.03 - 0.65 = 6.99 ppm

-

δ(H-6) = 7.27 (Benzene) + S(ortho to NH₂) + S(meta to I) + S(para to Br) = 7.27 - 0.75 - 0.26 - 0.08 = 6.18 ppm

Predicted Spectral Parameters:

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | ~6.18 | Doublet (d) | ⁴J(H-6, H-4) ≈ 2-3 Hz |

| H-3 | ~6.98 | Doublet (d) | ⁴J(H-3, H-?) (not coupled to other ring H) |

| H-4 | ~6.99 | Doublet of Doublets (dd) | ³J(H-4, H-3) ≈ 8-9 Hz, ⁴J(H-4, H-6) ≈ 2-3 Hz |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | N/A |

Note on H-3 Multiplicity: H-3 is ortho to the bromine and meta to the iodine and amino group. It is para to H-6. The para coupling is typically negligible. Therefore, H-3 is expected to appear as a singlet or a very finely split doublet due to small meta coupling. For simplicity in prediction, it is often considered a doublet due to the meta-coupling with H-4. However, given its isolation, a more accurate description might be a narrow doublet.

Note on -NH₂ Signal: The protons of the amino group are exchangeable and often exhibit a broad signal that does not couple with other protons.[1] Its chemical shift can vary significantly depending on solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality spectrum is paramount for accurate interpretation. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Sample Preparation

-

Analyte Quantity: Weigh approximately 5-20 mg of this compound.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice.[6] Ensure the solvent is of high purity.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

Internal Standard (Optional but Recommended): While the residual solvent peak can be used as a secondary reference, adding a small amount of tetramethylsilane (TMS) provides a precise reference at 0.00 ppm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Acquisition

The following parameters are typical for a modern Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400-500 MHz).

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Tuning and Shimming: The probe must be tuned to the correct frequency for ¹H. The magnetic field homogeneity is then optimized through a process called shimming, which is crucial for obtaining sharp, well-resolved peaks. This is often an automated process.

-

Acquisition Parameters:

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the nuclei.

-

Pulse Width: Calibrate a 90° pulse width for quantitative analysis.

-

Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., -2 to 12 ppm).

-

-

Data Acquisition: Initiate the acquisition. The instrument will collect the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the positive absorption mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any baseline distortions.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.

Data Interpretation and Structural Verification

The final step is to correlate the processed spectrum with the predicted structure.

Logical Interpretation Workflow

The following diagram illustrates the logical flow for interpreting the acquired ¹H NMR spectrum.

Sources

Introduction: The Significance of 2-Bromo-5-iodoaniline and the Role of ¹³C NMR

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-5-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic amine of significant interest in organic synthesis. Its unique substitution pattern provides multiple reactive sites for cross-coupling reactions and other transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents, and in the development of organic electronic materials.[1] Accurate structural elucidation is paramount for its application, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for confirming the identity and purity of this compound. This guide will delve into the nuances of the ¹³C NMR spectrum of this compound, providing a framework for its prediction, acquisition, and interpretation.

Theoretical Principles: Understanding Substituent Effects on Aromatic ¹³C NMR Chemical Shifts

The chemical shifts of the carbon atoms in the benzene ring of this compound are influenced by the electronic effects of the three substituents: the amino (-NH₂), bromo (-Br), and iodo (-I) groups. These effects can be broadly categorized into inductive effects and resonance (mesomeric) effects.

-

Amino Group (-NH₂): The amino group is a strong activating group, meaning it donates electron density to the aromatic ring through resonance.[2] This is due to the lone pair of electrons on the nitrogen atom being delocalized into the π-system of the ring. This increased electron density leads to a significant shielding effect, causing the ortho and para carbons to shift to a lower ppm (upfield). The inductive effect of the nitrogen atom is electron-withdrawing but is generally outweighed by its strong resonance donation.[2]

-

Halogens (-Br, -I): Halogens exhibit a dual nature. They are electronegative and thus withdraw electron density through the sigma bond (inductive effect), which deshields the attached carbon and other nearby carbons. However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance, leading to a shielding effect, particularly at the ortho and para positions. For bromine and iodine, the inductive effect is generally stronger than the resonance effect, leading to a net deshielding of the ipso-carbon (the carbon directly attached to the halogen).

The interplay of these substituent effects for each carbon atom in this compound will determine its final chemical shift.

Predictive Analysis of the ¹³C NMR Spectrum of this compound

The structure and numbering of this compound are as follows:

Caption: Experimental workflow for the ¹³C NMR analysis of this compound.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and utilizing ¹³C NMR spectroscopy in the characterization of this compound. By combining theoretical principles of substituent effects with predictive analysis and a detailed experimental protocol, researchers, scientists, and drug development professionals can confidently acquire, interpret, and report the ¹³C NMR data for this important synthetic intermediate. The use of advanced 2D NMR techniques, as outlined, will further ensure the structural integrity of this compound in complex synthetic pathways.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Kolehmainen, E., & Knuutinen, J. (2003). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc, 2003(10), 133-142. [Link]

- Li, J., et al. (2020). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under O₂. Green Chemistry, 22(15), 4889-4894. [Link]

- Reich, H. J. (n.d.). Organic Chemistry Data.

Sources

Mass Spectrometry of 2-Bromo-5-iodoaniline: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

2-Bromo-5-iodoaniline is a critical starting material and intermediate in the synthesis of a variety of pharmaceutical compounds, including anti-cancer agents and novel organic electronic materials.[1] Its precise chemical structure, characterized by the presence of two different halogen atoms (bromine and iodine) on an aniline ring, presents a unique analytical challenge. Ensuring the identity, purity, and stability of this intermediate is paramount in drug development, where even minor impurities can have significant downstream consequences on the efficacy and safety of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the characterization of such molecules.[2] This in-depth guide provides a technical framework for the mass spectrometric analysis of this compound, rooted in fundamental principles and field-proven methodologies.

Physicochemical Properties and Their Mass Spectrometric Implications

A thorough understanding of the analyte's properties is the foundation of robust method development.

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₆H₅BrIN | Defines the monoisotopic and average mass. |

| Molecular Weight | 297.92 g/mol | Guides the selection of the mass range for analysis.[3][4] |

| Structure | Aromatic amine with bromo and iodo substituents | The basic amine group is readily protonated, making positive-ion mode ESI and APCI highly suitable. The aromatic ring provides stability, but the C-Br and C-I bonds are potential sites of fragmentation. |

| Polarity | Moderately polar | Soluble in common organic solvents like methanol, acetonitrile, and dichloromethane, which are compatible with ESI and APCI. |

| Thermal Stability | Generally stable | Amenable to techniques requiring vaporization, such as APCI and EI, without significant thermal degradation.[5] |

Ionization Techniques: A Comparative Rationale

The choice of ionization source is the most critical parameter in the mass spectrometric analysis of this compound. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules that are already in solution.[6] Given the basicity of the aniline functional group, positive-ion ESI is the method of choice. The primary ion expected is the protonated molecule, [M+H]⁺.

Mechanism of Ionization ([M+H]⁺ Formation): In the ESI source, a solution of the analyte is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases, leading to the eventual ejection of protonated analyte ions into the gas phase.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for moderately polar and thermally stable compounds.[5][7] It involves the ionization of the analyte in the gas phase at atmospheric pressure.

Mechanism of Ionization ([M+H]⁺ Formation): The sample solution is vaporized in a heated nebulizer. A corona discharge needle creates a plasma of reagent gas ions from the solvent vapor (e.g., H₃O⁺ from methanol/water). These reagent ions then transfer a proton to the analyte molecules through gas-phase chemical reactions.[8]

Electron Ionization (EI)

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons.[9] This typically leads to extensive fragmentation, providing valuable structural information. While not ideal for determining the molecular weight of an unknown, it is excellent for structural elucidation and library matching.

Mechanism of Ionization (M⁺• Formation and Fragmentation): In a high vacuum, vaporized analyte molecules are bombarded by a beam of 70 eV electrons. This high energy is sufficient to eject an electron from the molecule, forming a radical cation (M⁺•).[10] This molecular ion is often energetically unstable and undergoes fragmentation.[10]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical workflow for the analysis of this compound using LC-MS with ESI.

Interpreting the Mass Spectrum: Key Signatures

The mass spectrum of this compound will exhibit several characteristic features that confirm its identity.

The Isotopic Pattern: A Halogen Fingerprint

The presence of bromine and iodine creates a highly distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Iodine is monoisotopic (¹²⁷I). This results in a characteristic doublet for any bromine-containing ion, with the peaks separated by 2 Da.

Expected Isotopic Distribution for [C₆H₅BrIN+H]⁺ (m/z 298.88)

| Ion | Calculated m/z | Relative Abundance |

| [C₆H₅⁷⁹BrIN+H]⁺ | 297.87 | ~100% |

| [C₆H₅⁸¹BrIN+H]⁺ | 299.87 | ~97.5% |

The observation of this intense doublet at m/z ~298 and ~300 is a strong confirmation of the presence of a single bromine atom in the molecule.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion ([M+H]⁺) and gain structural insights. The fragmentation of this compound is predicted to proceed through the loss of the halogen atoms, with the weaker C-I bond likely to cleave first.

Rationale for Fragmentation Pathways:

-

Loss of Iodine Radical (-I•): The Carbon-Iodine bond is weaker than the Carbon-Bromine bond, making the loss of an iodine radical a highly probable initial fragmentation step. This would result in a fragment ion at m/z 171/173, which would still exhibit the characteristic 1:1 bromine isotopic pattern.

-

Loss of Bromine Radical (-Br•): While less favorable than the loss of iodine, the cleavage of the C-Br bond is also possible, leading to a fragment at m/z 219. This fragment would appear as a singlet, having lost the bromine atom.

-

Neutral Loss of HBr or HI: The elimination of hydrogen halides is a common fragmentation pathway for halogenated aromatic compounds. The loss of HI would yield a fragment at m/z 170/172, while the loss of HBr would result in a fragment at m/z 218.

Conclusion: Ensuring Quality and Confidence in Drug Development

The mass spectrometric analysis of this compound is a clear example of how modern analytical techniques can provide unambiguous structural confirmation and purity assessment of critical pharmaceutical intermediates. By leveraging soft ionization techniques like ESI and APCI, coupled with the detailed structural information from MS/MS fragmentation, researchers and drug development professionals can ensure the quality and integrity of their synthetic pathways. The characteristic isotopic signature of the bromine atom serves as a built-in validation, making mass spectrometry an indispensable tool in the rigorous landscape of pharmaceutical development.

References

- National Institutes of Health (NIH). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodin

- Ionization Methods in Organic Mass Spectrometry. [Link]

- Wikipedia.

- Emory University.

- Bol.com.

- Wiley Analytical Science.

- ResearchGate. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

- ACD/Labs.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- Science.gov. ionization apci mass: Topics by Science.gov. [Link]

- Semantic Scholar. Ionization Techniques in Mass Spectrometry: A Review. [Link]

- Chemistry LibreTexts.

- Mass spectrometry analysis of new chemical entities for pharmaceutical discovery. [Link]

- NIST WebBook. 2-Bromo-5-nitroaniline. [Link]

- PubMed. What is the role of current mass spectrometry in pharmaceutical analysis?. [Link]

- PubChem. 4-Bromo-2-chloro-6-iodoaniline. [Link]

- YouTube.

- Chemistry LibreTexts.

- PubMed. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 111721-74-5|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 6. as.uky.edu [as.uky.edu]

- 7. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

Synthesis and characterization of 2-Bromo-5-iodoaniline

An In-Depth Technical Guide on the Synthesis and Characterization of 2-Bromo-5-iodoaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound (CAS No: 111721-74-5), a critical intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Designed for researchers, chemists, and drug development professionals, this document offers field-proven insights and validated protocols to ensure scientific integrity and reproducibility.

Strategic Importance of this compound

This compound is a disubstituted aniline featuring two different halogen atoms—bromine and iodine—at specific positions on the benzene ring. This unique substitution pattern makes it an exceptionally versatile building block. The differential reactivity of the C-Br and C-I bonds allows for selective sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[2] Its primary applications are found in:

-

Pharmaceutical Synthesis: It serves as a key precursor for a range of active pharmaceutical ingredients (APIs), particularly in the development of oncology therapeutics.[2]

-

Materials Science: The compound is utilized in the synthesis of organic electronic materials, such as those for Organic Light-Emitting Diodes (OLEDs), and in the creation of specialized fluorescent probes for biological imaging.[2]

-

Agrochemicals: It is a foundational component in the development of next-generation herbicides and crop protection agents.[1]

A summary of its core physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 111721-74-5 | [3] |

| Molecular Formula | C₆H₅BrIN | [4] |

| Molecular Weight | 297.92 g/mol | [4] |

| Appearance | Light yellow to gray or purple solid/powder | [1][4] |

| Melting Point | 58 - 72 °C | [1][5] |

Synthesis and Purification: A Validated Approach

The most reliable and widely reported synthesis of this compound involves the chemical reduction of its nitro-aromatic precursor, 4-bromo-1-iodo-2-nitrobenzene.[4] This method is favored due to the high yields, operational simplicity, and the ready availability of the starting material. The reduction of nitroarenes is a foundational transformation in the synthesis of anilines.[6]

Causality Behind Experimental Choices

The chosen method employs iron powder in a mixed solvent system of ethanol and acetic acid.[4]

-

Iron (Fe) Powder: Iron is a cost-effective and efficient reducing agent for nitro groups, especially in acidic conditions. It offers excellent functional group tolerance compared to more reactive hydrides.

-

Acetic Acid/Ethanol Solvent System: Acetic acid activates the iron surface and serves as a proton source for the reaction. Ethanol is an excellent co-solvent that ensures the solubility of the organic substrate.[4]

Synthetic Workflow Diagram

The overall process, from starting material to purified product, is outlined below.

Sources

Starting materials for 2-Bromo-5-iodoaniline synthesis

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodoaniline: Starting Materials and Strategic Approaches

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal halogenated intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring bromine and iodine atoms at specific positions on the aniline core, makes it a versatile building block for constructing complex molecular architectures. This compound is instrumental in the synthesis of various pharmaceutical agents, including anti-cancer drugs, and in the development of novel organic electronic materials such as those used in Organic Light-Emitting Diodes (OLEDs).[1] The strategic placement of two different halogens allows for selective, stepwise functionalization through differential reactivity in cross-coupling reactions, a cornerstone of modern synthetic chemistry.

This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, with a core focus on the selection of appropriate starting materials. As a Senior Application Scientist, the emphasis here is not merely on procedural recitation but on the underlying chemical logic, the causality behind methodological choices, and the practical considerations that govern the successful and scalable synthesis of this valuable intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical starting point for any synthetic campaign is a retrosynthetic analysis. By conceptually breaking down the target molecule, we can identify plausible synthetic routes and the corresponding precursor materials. For this compound, the analysis points toward several key disconnections.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals four primary strategies, each starting from a different commercially available or readily accessible precursor:

-

Route A: Reduction of a dinitroaromatic precursor.

-

Route B: Electrophilic iodination of a bromoaniline.

-

Route C: Electrophilic bromination of an iodoaniline.

-

Route D: Decarboxylative iodination of a bromoanthranilic acid.

Each of these routes will be explored in detail, focusing on the chemical rationale, experimental protocols, and practical considerations.

Route A: Reduction of 4-Bromo-1-iodo-2-nitrobenzene

This is one of the most reliable and high-yielding methods for the synthesis of this compound. The strategy is straightforward: install the halogen atoms onto a benzene ring bearing a nitro group, which can then be selectively reduced to the desired amine in the final step.

Causality and Strategic Choice: The nitro group is a powerful electron-withdrawing group and a meta-director. However, in this synthesis, the precursor 4-bromo-1-iodo-2-nitrobenzene is typically prepared from precursors where the directing effects of other substituents control the halogenation pattern. The key advantage of this route is the final reduction step, which is generally clean, high-yielding, and avoids issues of regioselectivity that can plague direct halogenation of anilines. The starting material, 4-bromo-1-iodo-2-nitrobenzene, is commercially available.

Reaction Workflow:

Caption: Workflow for the reduction of 4-Bromo-1-iodo-2-nitrobenzene.

Detailed Experimental Protocol: A common and effective method for this reduction uses iron powder in the presence of an acid or an ammonium salt.[2]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-1-iodo-2-nitrobenzene (1.0 eq).

-

Solvent Addition: Add a mixture of ethanol, tetrahydrofuran (THF), and water (e.g., in a 1:1:1 ratio).[2]

-

Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).[2]

-

Reaction: Heat the mixture to 70°C and stir vigorously for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the organic solvents. Add water to the residue and extract the product with ethyl acetate (3 x volumes).[2]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield pure this compound as a light yellow solid.[2]

Trustworthiness and Self-Validation: This protocol is highly reliable. The use of iron, a cost-effective and environmentally benign reducing agent, makes it suitable for large-scale synthesis.[3] The reaction is typically clean, with the main byproducts being iron oxides, which are easily removed by filtration. The high yields reported (often >90%) validate the efficiency of this approach.[2]

Route B: Electrophilic Iodination of 4-Bromoaniline

This approach involves the direct iodination of a commercially available bromoaniline. The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Causality and Strategic Choice: The amino group (-NH₂) is a strongly activating, ortho-, para-directing group. The bromine atom is deactivating but also ortho-, para-directing. In 4-bromoaniline, the positions ortho to the amino group (positions 2 and 6) are activated. Position 2 is sterically less hindered than position 6 (which is adjacent to the bulky bromine atom), making it the more likely site for electrophilic attack.

Reaction Workflow:

Caption: Workflow for the iodination of 4-bromoaniline.

Detailed Experimental Protocol (Illustrative): Various iodinating agents can be used, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).[4] A system using molecular iodine with an oxidant is also common.[5]

-

Setup: Dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile in a round-bottom flask.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Trustworthiness and Self-Validation: While synthetically direct, this route can be complicated by the formation of di-iodinated byproducts. The high activation provided by the amino group can sometimes lead to over-halogenation.[6] Careful control of stoichiometry and reaction temperature is critical. The choice of iodinating agent is also key; milder reagents like NIS often provide better selectivity than more reactive ones like ICl.

Route D: Decarboxylative Iodination of 2-Amino-4-bromobenzoic Acid

This is a more modern and elegant approach that leverages a decarboxylation event to drive the iodination.

Causality and Strategic Choice: This method starts with 2-Amino-4-bromobenzoic acid. The reaction proceeds via a transition-metal-free, base-free decarboxylative iodination.[7] The carboxylate group is replaced by an iodine atom. This reaction is often performed at high temperatures and pressures, using molecular iodine (I₂) and potassium iodide (KI) as the iodine source, with oxygen as the oxidant.[7] The regiochemistry is unambiguously defined by the position of the carboxylic acid group in the starting material.

Detailed Experimental Protocol: This protocol is adapted from a reported gram-scale synthesis.[7]

-

Setup: In a high-pressure autoclave with a glass liner, charge 2-Amino-4-bromobenzoic acid (1.0 eq), Iodine (I₂, 0.5 eq), and Potassium Iodide (KI, 0.6 eq).

-

Solvent Addition: Add acetonitrile as the solvent.

-

Reaction: Purge the autoclave with oxygen (O₂) and then pressurize to 10 bar. Heat the reaction mixture to 180°C and stir for 4 hours.

-

Workup: After cooling the reactor, dilute the solution with ethyl acetate.

-

Purification: Add silica gel to the solution and evaporate the volatiles under vacuum. Perform flash column chromatography on the adsorbed crude product (eluent: ethyl acetate/petroleum ether) to afford the pure product.[7]

Trustworthiness and Self-Validation: This method provides excellent regiocontrol, as the position of iodination is predetermined. The reported yield of 70% on a gram scale demonstrates its viability.[7] However, the requirement for high-pressure and high-temperature equipment may limit its accessibility for some research laboratories. The protocol is self-validating through its specific and controlled introduction of the iodine atom, avoiding the isomeric mixture issues that can affect electrophilic substitution on less precisely functionalized rings.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route depends on several factors, including scale, cost, available equipment, and safety considerations.

| Parameter | Route A: Nitro Reduction | Route B: Electrophilic Iodination | Route D: Decarboxylative Iodination |

| Starting Material | 4-Bromo-1-iodo-2-nitrobenzene | 4-Bromoaniline | 2-Amino-4-bromobenzoic Acid |

| Key Advantage | High yield, clean reaction | Atom economy, directness | Excellent regiocontrol |

| Key Disadvantage | Multi-step precursor synthesis | Potential for isomeric byproducts | Requires high pressure/temperature |

| Typical Yield | >90%[2] | Variable, moderate to good | ~70%[7] |

| Scalability | Excellent | Good, with optimization | Moderate (equipment dependent) |

| Safety/Hazards | Standard handling of nitroaromatics | Halogenating agents can be corrosive | High-pressure/temperature operation |

Conclusion

The synthesis of this compound can be approached from several strategic directions, each with distinct advantages and challenges.

-

For reliability, high yield, and scalability , the reduction of 4-bromo-1-iodo-2-nitrobenzene (Route A) stands out as the most robust and field-proven method. Its straightforward final step and the commercial availability of the precursor make it a preferred choice for producing significant quantities of the target compound.

-

The decarboxylative iodination of 2-amino-4-bromobenzoic acid (Route D) offers an elegant solution with unambiguous regiochemical control . While it requires specialized equipment, it is an excellent option for avoiding purification challenges associated with isomeric mixtures.

-

Direct electrophilic iodination of 4-bromoaniline (Route B) is the most direct route but requires careful optimization to manage the regioselectivity and prevent over-halogenation. It may be suitable for smaller-scale synthesis where rapid access to the product is desired.

Ultimately, the selection of a starting material and synthetic strategy should be guided by a thorough evaluation of the specific project requirements, including the desired scale, purity specifications, and available laboratory infrastructure.

References

- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids.

- Reaction mechanism for the iodination of free‐anilines using the...

- Iodination of phenols, phenol ethers, anilines, and aniline-rel

- 2-Bromo-3-iodoaniline | C6H5BrIN | CID 91873763. (Source: PubChem) [Link]

- 4-Bromo-3-iodoaniline | C6H5BrIN | CID 14548337. (Source: PubChem) [Link]

- Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. (Source: Adam Cap) [Link]

- Iodination of activated aromatics by using I2/ HNO3/AcOH. (Source: Baba Farid Group of Institutions) [Link]

- Preparation of Aryl Iodides, Part 2: Nucleophilic Iodin